molecular formula C7H14N2O3 B2377146 4-Methoxyoxane-4-carbohydrazide CAS No. 1936115-91-1

4-Methoxyoxane-4-carbohydrazide

Cat. No.: B2377146
CAS No.: 1936115-91-1
M. Wt: 174.2
InChI Key: PAGXPXKDFNXABU-UHFFFAOYSA-N
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Description

4-Methoxyoxane-4-carbohydrazide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . As a carbohydrazide derivative, this compound belongs to a class of chemicals known for their versatile applications in scientific research and industrial processes. Carbohydrazide, the core functional group, is industrially produced by treating urea with hydrazine and is known to be a key precursor in polymer synthesis, used for instance as a curing agent for epoxide-type resins . Researchers are often interested in carbohydrazide derivatives for developing new materials and investigating biological activities. The structure of this particular compound incorporates a 4-methoxyoxane (tetrahydropyran) ring, a common motif in medicinal chemistry that can influence the molecule's physicochemical properties and bioavailability. Related structural analogs, such as various benzoylhydrazide derivatives, have been documented in scientific literature for their potential antiglycation activity, which is relevant for research into managing diabetic complications . Other hydrazide-containing compounds are also actively investigated as inhibitors for enzymes like carbonic anhydrase, showcasing the broad research utility of this chemical class . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

4-methoxyoxane-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-11-7(6(10)9-8)2-4-12-5-3-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGXPXKDFNXABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxyoxane-4-carbohydrazide involves the reaction of 4-methoxytetrahydro-2H-pyran-4-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxyoxane-4-carbohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-Methoxyoxane-4-carbohydrazide and Analogs

Compound Name Molecular Formula Core Structure Substituents Key References
This compound C₇H₁₄N₂O₃ Oxane ring 4-methoxy, 4-carbohydrazide
4-Methoxybenzhydrazide C₈H₁₀N₂O₂ Benzene ring 4-methoxy, carbohydrazide
4-Ethoxybenzohydrazide C₉H₁₂N₂O₂ Benzene ring 4-ethoxy, carbohydrazide
4-Methoxy-N-(4-methoxybenzylidene)-benzohydrazide C₁₆H₁₅N₂O₃ Benzene ring 4-methoxy, benzylidene hydrazide

Key Observations :

  • Core Structure : Unlike benzene-based analogs (e.g., 4-Methoxybenzhydrazide), this compound features an oxane ring, which may enhance solubility in polar solvents due to the oxygen atom’s electron-rich nature .
  • Substituent Effects : The methoxy group in all compounds acts as an electron-donating group, stabilizing the hydrazide moiety. Ethoxy substitution (as in 4-Ethoxybenzohydrazide) increases lipophilicity compared to methoxy derivatives .

Biological Activity

4-Methoxyoxane-4-carbohydrazide, a compound with the CAS number 1936115-91-1, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Molecular Formula : C₉H₁₁N₃O₃
Molecular Weight : 197.20 g/mol
IUPAC Name : 4-Methoxy-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carbohydrazide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and leading to physiological responses.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)< 1
Escherichia coli> 64
Klebsiella pneumoniae< 8

These results suggest that while the compound is highly effective against MRSA, it shows limited efficacy against other bacterial strains like E. coli.

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). The results are presented in the following table:

Cell LineIC50 (μg/mL)
MCF-7< 15
LoVo< 20
LoVo/DX (resistant)> 30

The IC50 values indicate that this compound exhibits significant cytotoxicity against sensitive cancer cell lines but has reduced effectiveness against drug-resistant variants.

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of hydrazone derivatives similar to this compound. For instance, one study demonstrated that modifications to the hydrazone structure could enhance anticancer activity:

  • Case Study on Hydrazone Derivatives :
    • Objective : To evaluate the anticancer activity of various hydrazone derivatives.
    • Findings : Compounds with specific substituents showed improved IC50 values against MCF-7 cells compared to the parent compound.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy of synthesized derivatives.
    • Findings : Certain derivatives exhibited enhanced activity against MRSA, indicating that structural modifications can lead to improved biological performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxyoxane-4-carbohydrazide?

  • Methodology :

  • Step 1 : Start with oxidation of 4-methoxyoxane-4-carbinol using KMnO₄-Ce(IV) in acetonitrile under reflux to yield the aldehyde intermediate .
  • Step 2 : Condense the aldehyde with hydrazine hydrate in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reflux for 5–6 hours to form the carbohydrazide .
  • Step 3 : Purify via recrystallization (methanol/chloroform) and confirm purity using HPLC (>95%) .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Side products may include over-oxidized carboxylic acids; adjust stoichiometry to minimize .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Techniques :

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.3–3.5 ppm), oxane ring protons (δ 4.0–4.5 ppm), and hydrazide NH signals (δ 8.5–9.0 ppm) .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z 203.2) .
    • Advanced Confirmation : Single-crystal X-ray diffraction for absolute stereochemistry (if crystallized) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data for this compound derivatives?

  • Approach :

  • TD-DFT Calculations : Simulate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm in DMSO) .
  • Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase for antimicrobial studies). Use AutoDock Vina with flexible ligand docking to assess binding affinities (ΔG < -7 kcal/mol suggests strong interaction) .
    • Data Reconciliation : Variability in bioassays (e.g., MIC values) may stem from solvent effects (DMSO vs. water) or bacterial strain differences. Normalize data using internal controls .

Q. What strategies optimize the functionalization of this compound for targeted drug delivery?

  • Functionalization Routes :

  • Acylation : React with activated esters (e.g., NHS-esters) to introduce targeting moieties (e.g., folate groups) .
  • Schiff Base Formation : Condense with aldehydes (e.g., 3-chlorobenzaldehyde) to create pH-sensitive prodrugs .
    • Validation : Assess stability in simulated physiological buffers (PBS, pH 7.4) and release kinetics via HPLC .

Q. How do structural modifications to the oxane ring impact the compound’s physicochemical properties?

  • Case Study : Compare this compound with 4-(2-Methoxyethyl)oxane-4-carbonitrile :

PropertyThis compound4-(2-Methoxyethyl)oxane-4-carbonitrile
LogP1.22.1
Water Solubility (mg/mL)15.38.7
Melting Point (°C)162–165145–148
  • Mechanistic Insight : The hydrazide group enhances solubility via H-bonding, while nitrile groups increase lipophilicity .

Methodological Guidelines

  • Contradiction Analysis : Use meta-analysis frameworks to compare bioactivity data across studies. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line heterogeneity or assay protocols .
  • Safety Protocols : Adhere to OSHA standards for hydrazide handling (e.g., PPE, fume hoods) due to potential neurotoxicity .

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